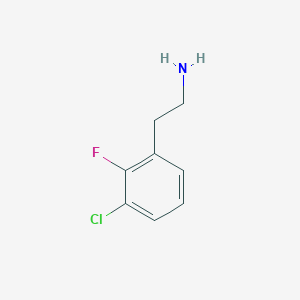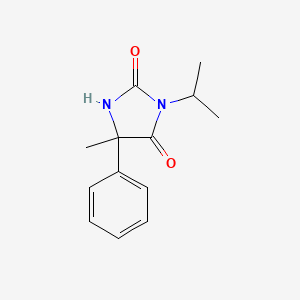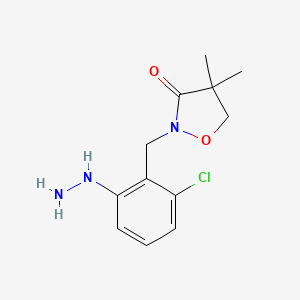
2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one is a synthetic organic compound characterized by its unique structure, which includes a chlorinated benzyl group, a hydrazinyl moiety, and an isoxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one typically involves multiple steps:
Formation of the Benzyl Chloride Intermediate: The initial step involves the chlorination of a benzyl precursor to form 2-chloro-6-benzyl chloride.
Hydrazinylation: The benzyl chloride intermediate is then reacted with hydrazine to introduce the hydrazinyl group, forming 2-(2-chloro-6-hydrazinylbenzyl) intermediate.
Cyclization: The final step involves the cyclization of the intermediate with 4,4-dimethylisoxazolidin-3-one under specific conditions, such as the presence of a base and a suitable solvent, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and antimicrobial research.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the isoxazolidinone ring may interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-hydrazinyl-9H-purine: Similar in having a hydrazinyl group and a chlorinated aromatic ring.
4,4-dimethylisoxazolidin-3-one: Shares the isoxazolidinone ring structure.
Uniqueness
2-(2-chloro-6-hydrazinylbenzyl)-4,4-dimethylisoxazolidin-3-one is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both a hydrazinyl group and an isoxazolidinone ring in a single molecule is relatively rare, making it a valuable compound for diverse research applications.
Properties
CAS No. |
111790-78-4 |
|---|---|
Molecular Formula |
C12H16ClN3O2 |
Molecular Weight |
269.73 g/mol |
IUPAC Name |
2-[(2-chloro-6-hydrazinylphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2)7-18-16(11(12)17)6-8-9(13)4-3-5-10(8)15-14/h3-5,15H,6-7,14H2,1-2H3 |
InChI Key |
VCPJDOAHIANBCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CON(C1=O)CC2=C(C=CC=C2Cl)NN)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
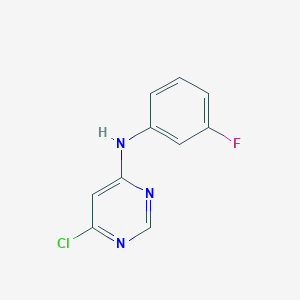
![3-{[(BENZYLOXY)CARBONYL]AMINOBENZOIC ACID](/img/structure/B8732034.png)
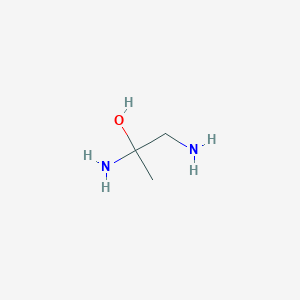
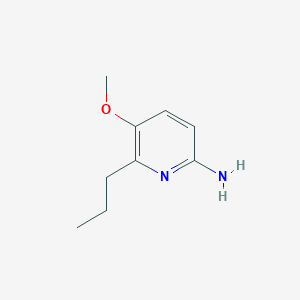
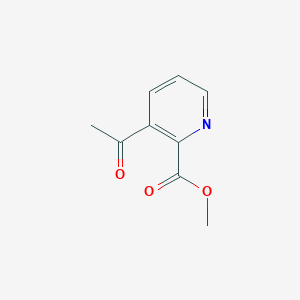
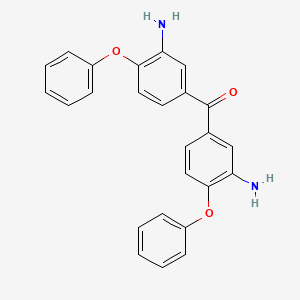
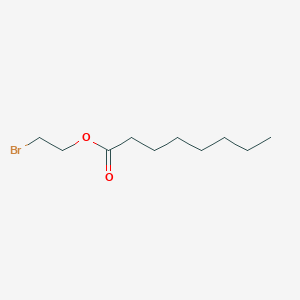
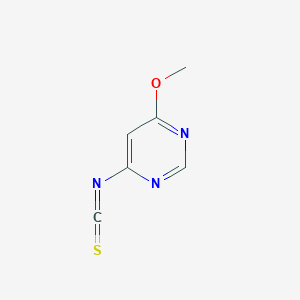
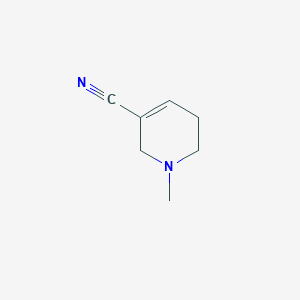
![1-(1,3-Dioxolo[4,5-B]pyridin-6-YL)-ethanone](/img/structure/B8732082.png)

